N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-methoxybenzylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows: [ \text{4-methoxybenzylamine} + \text{1-methyl-1H-pyrazole-4-carbaldehyde} \rightarrow \text{N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine} ]
Industrial Production Methods: In an industrial setting, the production of N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has focused on its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
4-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine: Lacks the methyl group on the pyrazole ring.
1-methyl-3-(4-methoxyphenyl)-1H-pyrazol-4-amine: Different position of the methoxyphenyl group on the pyrazole ring.
Uniqueness: The unique combination of the methoxyphenyl and methyl groups on the pyrazole ring of N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3O/c1-15-9-11(8-14-15)13-7-10-3-5-12(16-2)6-4-10/h3-6,8-9,13H,7H2,1-2H3 |
InChI Key |
LBFQFDJKYWUFCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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